N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide
Overview
Description
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a hydroxyphenyl group and three methoxy groups
Mechanism of Action
- Unlike vitamin A, fenretinide induces apoptosis (cell death) rather than differentiation, making it an attractive candidate for breast cancer chemoprevention .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymatic activities, such as dihydroceramide Δ4-desaturase 1 (DEGS1), which is crucial in the synthesis of ceramides . Additionally, this compound interacts with reactive oxygen species (ROS), influencing cellular oxidative stress levels . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by increasing ROS levels, which in turn affects cell signaling and gene expression . This oxidative stress can lead to changes in cellular metabolism, potentially altering the balance between anabolic and catabolic processes. The compound’s impact on cellular function underscores its potential as a modulator of cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, such as DEGS1, inhibiting their activity and thereby affecting the synthesis of important biomolecules like ceramides . Additionally, the compound’s ability to induce ROS production leads to oxidative stress, which can result in the activation or inhibition of various signaling pathways and transcription factors. These molecular interactions and effects provide insight into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can induce oxidative stress over extended periods, leading to sustained changes in cellular metabolism and gene expression . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency, making it crucial to consider temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and enhancing cellular function. At higher doses, the compound can induce toxic or adverse effects, including excessive oxidative stress and cellular damage . Understanding the dosage-dependent effects of the compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of DEGS1 affects the synthesis of ceramides, which are important components of cellular membranes and signaling molecules . Additionally, the compound’s impact on ROS production can influence metabolic flux and metabolite levels, further modulating cellular metabolism. These interactions highlight the compound’s role in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding the transport and distribution mechanisms of the compound can provide insights into its localization and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-aminophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
3-((4-hydroxyphenyl)amino)propanoic acid: Explored for its antimicrobial and anticancer activities.
Uniqueness
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of hydroxyphenyl and trimethoxybenzamide moieties provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)17-11-4-6-12(18)7-5-11/h4-9,18H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIHJGHUNPWCFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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